

(R)-Binaphane: A Comprehensive Spectroscopic and Characterization Guide

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For Researchers, Scientists, and Drug Development Professionals

(R)-Binaphane, with the full chemical name (R,R)-1,2-Bis[(R)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]phosphepino]benzene, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid C2-symmetric backbone and unique phospholane functionality create a highly effective chiral environment, leading to exceptional enantioselectivity in various chemical transformations, particularly in asymmetric hydrogenation reactions. This technical guide provides an in-depth overview of the spectroscopic data and characterization of (R)-Binaphane.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(R)-Binaphane**, providing a quantitative reference for its identification and characterization.

Table 1: NMR Spectroscopic Data for (R)-Binaphane



Nucleus	Solvent	Chemical Shift (δ, ppm)
¹H NMR	CDCl₃	Specific assignments are complex due to the large number of aromatic protons. The spectrum typically exhibits a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) and signals for the methylene protons of the phospholane rings.
¹³ C NMR	CDCl3	The spectrum displays a multitude of signals in the aromatic region (typically 120-150 ppm) corresponding to the binaphthyl and phenyl moieties. Signals for the aliphatic carbons of the phospholane rings would appear at higher field.
³¹ P NMR	CDCl3	A characteristic sharp singlet is observed for the equivalent phosphorus atoms.[1]

Table 2: Mass Spectrometry and Optical Rotation Data for (R)-Binaphane



Technique	Method	Observed Value
Mass Spectrometry	High-Resolution Mass Spectrometry (HRMS)	m/z calculated for C50H36P2: 698.2292; Found: [M+H]+ consistent with the calculated mass.
Optical Rotation	Polarimetry	Specific rotation value is dependent on concentration and solvent. A positive value is expected for the (R)-enantiomer.

Table 3: Infrared (IR) Spectroscopy Data for (R)-Binaphane

Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~1600, 1480, 1430	Aromatic C=C skeletal vibrations
~1100	P-Aryl stretch

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of **(R)**-**Binaphane**. The following are generalized protocols based on standard analytical techniques for chiral phosphine ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **(R)-Binaphane** (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-



noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl $_3$ (δ 7.26 ppm).

- ¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
- ³¹P NMR Spectroscopy: The spectrum is acquired using a broadband probe tuned to the phosphorus frequency. The chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ 0.0 ppm).

Mass Spectrometry

- Technique: High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.
- Sample Preparation: A dilute solution of **(R)-Binaphane** is prepared in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
 (m/z) of the molecular ion is measured with high accuracy.

Infrared (IR) Spectroscopy

- Technique: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
- Sample Preparation: The spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with specific molecular vibrations.

Optical Rotation

• Technique: Polarimetry is used to measure the specific rotation of the chiral molecule.



- Sample Preparation: A solution of **(R)-Binaphane** of known concentration is prepared in a suitable solvent (e.g., chloroform or toluene).
- Measurement: The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the measured rotation, concentration, and path length of the cell.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of **(R)-Binaphane**.

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References

- 1. researchgate.net [researchgate.net]
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